Structural Divergence in Mercury(II) Coordination Complexes: Discrete vs. Polymeric Architecture
In a direct head-to-head comparison, the ligand 3-iodo-N-(pyridin-3-ylmethyl)aniline (3I-Py) exclusively forms discrete, monomeric complexes with HgCl₂ and HgBr₂ (compounds 4 and 5), whereas the positional isomer 4-iodo-N-(pyridin-3-ylmethyl)aniline (4I-Py) forms one-dimensional (1D) polymeric structures under identical conditions [1]. The 3-chloro (3Cl-Py) and 3-bromo (3Br-Py) analogues also yield discrete structures (3), but the 3I-Py complexes exhibit unique cell parameters and packing arrangements that differentiate them from the lighter halogen counterparts [1].
| Evidence Dimension | Supramolecular Architecture (Complex Type) |
|---|---|
| Target Compound Data | Discrete molecular structures: [HgCl₂(3I-Py)₂] (4) and [HgBr₂(3I-Py)₂] (5) |
| Comparator Or Baseline | 4-iodo-N-(pyridin-3-ylmethyl)aniline (4I-Py): 1D polymeric structures: [HgBr₂(4I-Py)₂]n (7) and [HgI₂(4I-Py)]n (8); 3-chloro (3Cl-Py) and 3-bromo (3Br-Py) analogues: Discrete structures (3) |
| Quantified Difference | Qualitative difference in dimensionality: 0D (discrete) for 3I-Py vs 1D (polymeric) for 4I-Py |
| Conditions | Synthesis via slow evaporation from mixtures of mercury(II) halides and ligands in various solvents; characterization by single-crystal X-ray diffraction. |
Why This Matters
The ability to predictably obtain discrete vs. polymeric coordination architectures is critical for designing materials with specific properties, such as porosity, solubility, or catalytic activity.
- [1] Impact of halogenation and substituent position on supramolecular assemblies of mercury(II) complexes with halogenated imine ligands. Journal of Molecular Structure, 2025, 1340, 142490. View Source
